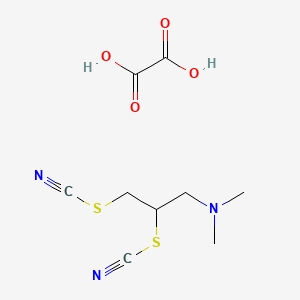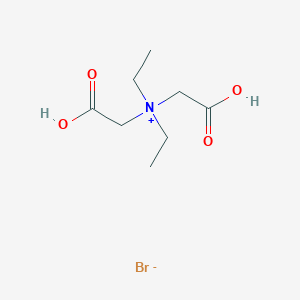
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable complexes with metal ions, making it useful in a variety of scientific and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide typically involves the reaction of ethylenediamine with bromoacetic acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of chemical transformations. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to form the desired product. The process is designed to minimize waste and maximize efficiency, ensuring a cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or other reduced compounds .
Scientific Research Applications
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide involves its ability to form stable complexes with metal ions. The compound binds to metal ions through its carboxylate and amine groups, forming a chelate complex. This complexation process is driven by the formation of strong ionic and coordinate bonds between the metal ion and the ligand . The molecular targets and pathways involved in this process include the metal ions and the functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(carboxymethyl)-L-lysine: Another chelating agent with similar properties.
Trisodium dicarboxymethyl alaninate: A compound with comparable chelating abilities.
N,N-Bis(carboxymethyl) glutamic acid: Known for its use in metal ion complexation.
Uniqueness
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly useful in applications where strong and stable metal-ligand interactions are required .
Properties
CAS No. |
23853-16-9 |
|---|---|
Molecular Formula |
C8H16BrNO4 |
Molecular Weight |
270.12 g/mol |
IUPAC Name |
bis(carboxymethyl)-diethylazanium;bromide |
InChI |
InChI=1S/C8H15NO4.BrH/c1-3-9(4-2,5-7(10)11)6-8(12)13;/h3-6H2,1-2H3,(H-,10,11,12,13);1H |
InChI Key |
FSKBZAXAGVOWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC(=O)O)CC(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



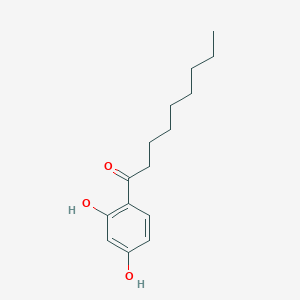
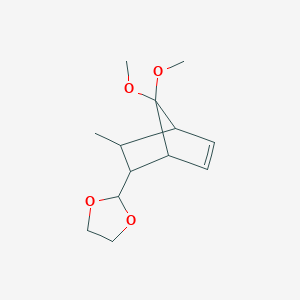
![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)

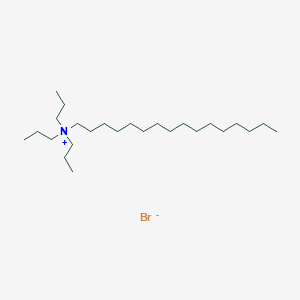

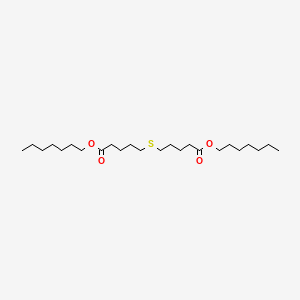
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
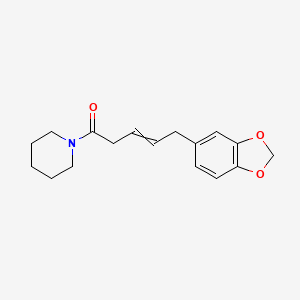
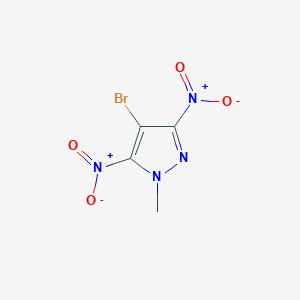

![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
